molecular formula C18H21N3O7S B110716 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea

1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea

Cat. No.: B110716
M. Wt: 423.4 g/mol
InChI Key: AHBPOHBDSHUMKH-UHFFFAOYSA-N
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Description

CAY10535 is a selective antagonist of the thromboxane receptor, specifically targeting the TPβ isoform. This compound is known for its ability to inhibit the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator. The chemical structure of CAY10535 is N-[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, with a molecular formula of C18H21N3O7S and a molecular weight of 423.4 g/mol .

Preparation Methods

The synthesis of CAY10535 involves several steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent functional group modifications to introduce the methoxyphenoxy and tert-butylcarbamoyl groups. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents like dimethylformamide and ethanol .

Industrial production methods for CAY10535 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

CAY10535 undergoes various chemical reactions, including:

    Oxidation: The nitro group in CAY10535 can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and organic solvents such as dimethyl sulfoxide and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10535 has a wide range of scientific research applications, including:

Mechanism of Action

CAY10535 exerts its effects by selectively binding to the TPβ isoform of the thromboxane receptor, thereby inhibiting the actions of thromboxane A2. This inhibition prevents the mobilization of calcium ions within cells, which is essential for various cellular processes, including vasoconstriction and platelet aggregation. The molecular targets of CAY10535 include the thromboxane receptor and associated G protein-coupled signaling pathways .

Comparison with Similar Compounds

CAY10535 is unique in its high selectivity for the TPβ isoform of the thromboxane receptor, with an IC50 value of 99 nM compared to 1970 nM for the TPα isoform . Similar compounds include:

    GR32191: Another thromboxane receptor antagonist with less selectivity between TPα and TPβ isoforms.

    SQ29548: A thromboxane receptor antagonist with broader activity on both TPα and TPβ isoforms.

    BM-573: A thromboxane receptor antagonist with additional anti-inflammatory properties.

CAY10535’s high selectivity for the TPβ isoform makes it particularly valuable for research focused on the specific physiological roles of this receptor subtype .

Properties

IUPAC Name

1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7S/c1-18(2,3)19-17(22)20-29(25,26)16-10-12(21(23)24)8-9-15(16)28-14-7-5-6-13(11-14)27-4/h5-11H,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBPOHBDSHUMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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